Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride
Overview
Description
. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tetrahydrobenzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride typically involves the following steps:
Formation of the Tetrahydrobenzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarboxylic acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction involving the tetrahydrobenzimidazole core and a suitable pyrrolidine derivative.
Formation of the Methanone Group: The methanone group is introduced through oxidation reactions, often using reagents such as chromic acid or Dess-Martin periodinane.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form, typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine or benzimidazole rings.
Common Reagents and Conditions:
Oxidation: Chromic acid, Dess-Martin periodinane, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has been studied for its potential biological activities, including its role as a tubulin inhibitor. Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride exerts its effects involves its interaction with molecular targets such as tubulin. By binding to tubulin, it can inhibit its polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.
Comparison with Similar Compounds
Imidazole Derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are structurally similar and may have overlapping applications.
Uniqueness: Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride is unique due to its specific combination of the pyrrolidine and tetrahydrobenzimidazole moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10;/h8-9H,1-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQQUDRWPRGFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597128 | |
Record name | (Pyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132036-42-1 | |
Record name | Methanone, 1-pyrrolidinyl(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132036-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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